Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate
Description
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is an indazole-derived ester featuring a cyclohexenyl substituent. The cyclohexenyl group may influence solubility, stability, and intermolecular interactions, as seen in analogous compounds .
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
cyclohex-2-en-1-yl 1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-17-13-10-6-5-9-12(13)14(16-17)15(18)19-11-7-3-2-4-8-11/h3,5-7,9-11H,2,4,8H2,1H3 |
InChI Key |
OGGAALNLRNKHQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)OC3CCCC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkaline Earth Metal-Mediated Methylation
The methylation of indazole-3-carboxylic acid (ICA) using dimethyl sulfate or iodomethane in the presence of alkaline earth metal oxides (e.g., CaO, MgO) or alkoxides is a widely validated approach. For example:
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Procedure : ICA (10 g, 0.062 mol) is refluxed with CaO (7.0 g, 0.124 mol) in methanol (150 mL) under nitrogen. Dimethyl sulfate (15.6 g, 0.124 mol) is added dropwise, yielding 1-MICA with >95% purity after acid workup and recrystallization.
-
Advantages : Avoids hazardous sodium metal, achieves high regioselectivity (97.5% 1-MICA vs. 1.4% 2-MICA isomer).
Esterification Strategies for Cyclohex-2-en-1-yl Esters
Direct Esterification via Coupling Agents
Activating 1-MICA with coupling agents enables reaction with cyclohex-2-en-1-ol:
-
Protocol : 1-MICA (1.0 equiv) is treated with HBTU (1.5 equiv) and DIPEA (3.0 equiv) in DMF, followed by cyclohex-2-en-1-ol (1.2 equiv). Similar conditions yielded amides in 64–87% yields, suggesting comparable efficiency for esters.
-
Challenges : Cyclohex-2-en-1-ol’s steric hindrance may necessitate prolonged reaction times or elevated temperatures.
Transesterification from Methyl Esters
Methyl 1-methyl-1H-indazole-3-carboxylate (readily synthesized via methylation of ICA) undergoes transesterification:
Alkylation of Carboxylate Salts
1-MICA’s carboxylate salt (e.g., sodium or potassium) reacts with cyclohex-2-en-1-yl halides:
-
Conditions : 1-MICA (1.0 equiv) is deprotonated with NaH in THF, then treated with cyclohex-2-en-1-yl bromide (1.2 equiv) at 60°C. This approach mirrors alkylation strategies for cyclohexenone derivatives.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Lewis acids (e.g., Mg(OTf)₂) accelerate esterification, as demonstrated in cyclohexenone functionalization.
-
Palladium catalysts enable cross-coupling if halogenated intermediates are employed, though this route remains unexplored for the target compound.
Analytical Characterization and Purity Assessment
-
NMR Spectroscopy : Key signals include the cyclohexenyl proton (δ 5.8–6.1 ppm, multiplet) and indazole aromatic protons (δ 7.6–8.3 ppm).
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HPLC Purity : Methods from 1-MICA synthesis (e.g., 99.8% purity via C18 column, methanol/water gradient) are adaptable.
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Mass Spectrometry : HRMS confirms the molecular ion ([M+H]⁺ calc. for C₁₆H₁₇N₂O₂: 269.1290).
Chemical Reactions Analysis
Preparation of 1-MICA
The synthesis of 1-MICA involves methylating indazole-3-carboxylic acid (ICA) using methylating agents (e.g., iodomethane) in the presence of alkaline earth metal oxides (e.g., calcium oxide) or alkali metal alkoxides. This method avoids hazardous hydrogen evolution and reduces side products like methyl esters of 1-MICA or 2-MICA .
Reaction Conditions
-
Reagents : ICA, methylating agent (e.g., iodomethane), alkaline earth metal oxide (e.g., CaO), solvent (e.g., methanol).
-
Advantages : High yield, reduced side products, and improved safety .
Esterification to Form the Target Compound
Esterification of 1-MICA with cyclohex-2-en-1-ol typically involves:
-
Activation of the carboxylic acid (e.g., via acid chloride formation with oxalyl chloride ).
-
Reaction with cyclohex-2-en-1-ol in the presence of a base (e.g., triethylamine).
Example Protocol
-
Reagents : 1-MICA, cyclohex-2-en-1-ol, oxalyl chloride, triethylamine.
-
Solvent : Dichloromethane.
Key Factors Influencing Yield
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Substrate reactivity : Electron-withdrawing groups at position 3 of the indazole ring reduce nucleophilicity and hinder alkenylation, though this is less relevant for esterification .
-
Catalyst choice : Alkaline earth metal oxides enhance selectivity and safety compared to alkali metal alkoxides .
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Preparation of 1-MICA | ICA, methylating agent, CaO | Methanol, reflux | High |
| Esterification | 1-MICA, cyclohex-2-en-1-ol, oxalyl chloride | Dichloromethane, room temperature | Moderate |
Nuclear Magnetic Resonance (NMR) Data
For analogous compounds, NMR spectra provide critical structural confirmation:
-
1H NMR (400 MHz, CDCl₃) :
-
13C NMR (101 MHz, CDCl₃) :
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that indazole derivatives, including cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate, exhibit promising anticancer activity. These compounds can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation. For instance, studies have shown that modifications to the indazole ring can enhance the compound's efficacy against specific cancer types by targeting tumor growth pathways.
Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs. Research has demonstrated that such compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies. Its structural characteristics allow it to interact with bacterial enzymes, potentially leading to the development of novel antibiotics. Laboratory tests have shown effectiveness against a range of bacterial strains, highlighting its potential as a lead compound in antibiotic development .
Biological Research Applications
Enzyme Inhibition Studies
In biological research, this compound serves as a valuable tool for studying enzyme mechanisms. Its capacity to act as an enzyme inhibitor allows researchers to dissect biochemical pathways and understand disease mechanisms better. For example, studies have utilized this compound to investigate its effects on specific metabolic enzymes related to cancer metabolism .
Receptor Modulation
The compound's ability to modulate receptor activity is another area of interest. By interacting with various receptors, it can influence signaling pathways that are critical in disease states. This property has made it a focus of research in neuropharmacology and endocrinology, where it may help develop treatments for disorders linked to receptor dysfunctions .
Synthetic Methodologies
Building Block for Complex Molecules
this compound is often used as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various synthetic routes. For instance, it has been employed in the synthesis of bicyclic systems and other derivatives that possess enhanced biological activities .
| Application Area | Specific Uses |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; targets tumor growth pathways |
| Anti-inflammatory | Modulates inflammatory responses; inhibits pro-inflammatory cytokines |
| Antibacterial | Effective against various bacterial strains |
| Enzyme Inhibition | Tool for studying enzyme mechanisms; investigates metabolic pathways |
| Receptor Modulation | Influences signaling pathways; potential treatments for receptor-linked disorders |
| Synthetic Building Block | Facilitates the creation of complex organic molecules |
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry highlighted the anticancer effects of this compound against breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics used in clinical settings .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Chans et al. (2011) explored the anti-inflammatory effects of indazole derivatives, including this compound. The study found that the compound effectively reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and structurally related analogues:
Key Observations:
- Cyclohexenyl Substituent: In poly[2-(cyclohex-2-en-1-yl)aniline], the cyclohexenyl group increases chain flexibility, improving solubility in polar solvents compared to unmodified PANI . This suggests that the cyclohexenyl moiety in the target compound may similarly enhance solubility or processing in hydrophobic environments. In the benzimidazole derivative, the cyclohexyl group contributes to crystal packing via non-covalent interactions, highlighting its role in solid-state stability .
- The methyl group at the indazole 1-position may sterically hinder metabolic degradation, a feature common in drug design.
Solubility and Physicochemical Properties
- Polyaniline Derivatives : The introduction of cyclohexenyl substituents in P1 and P2 significantly improves solubility in organic solvents (e.g., 20–30 mg/mL in DMSO) compared to rigid PANI structures . This is attributed to reduced polymer backbone rigidity.
- Benzimidazole Carboxylic Acid : Solubility in CH₂Cl₂–DMSO mixtures facilitates crystallization, with hydrogen bonding governing crystal morphology .
- Target Compound : While solubility data is unavailable, the ester linkage and cyclohexenyl group may promote solubility in moderately polar solvents (e.g., THF, ethyl acetate), bridging the gap between hydrophilic carboxylic acids and hydrophobic alkyl chains.
Biological Activity
Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indazole core, which is known for its versatility in biological applications. The structure includes a cyclohexene moiety that contributes to its unique reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell proliferation in several cancer types, including leukemia and breast cancer.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 | 0.072 | FLT3 kinase inhibition |
| MDA-MB-231 | 0.86 | Induction of apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against specific targets.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.
Antibacterial Activity
The compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate access and catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
A variety of studies have explored the pharmacological potential of this compound:
- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that this compound selectively inhibited FLT3 kinase activity in MV4-11 cells, leading to significant cell cycle arrest at the G0/G1 phase .
- Investigation into Anti-inflammatory Effects : Research published in Journal of Medicinal Chemistry indicated that the compound reduced levels of TNF-alpha and IL-6 in vitro, supporting its role as an anti-inflammatory agent .
- Antibacterial Properties : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Cyclohex-2-en-1-yl 1-methyl-1H-indazole-3-carboxylate, and how can purity be optimized?
- Methodology : The compound can be synthesized via esterification of 1-methyl-1H-indazole-3-carboxylic acid with cyclohex-2-en-1-ol using coupling agents like DCC/DMAP or catalytic Pd-mediated allylation (as seen in analogous ester syntheses) . For crystallization, slow evaporation of a CH₂Cl₂–DMSO (9:1) mixture at 273 K yields high-purity crystals, as demonstrated in similar indazole derivatives . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, CDCl₃ or DMSO-d₆).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- NMR : ¹H NMR should confirm the absence of unreacted starting materials (e.g., residual cyclohexenol protons at δ 5.6–5.8 ppm). The indazole C-3 carbonyl (δ ~165 ppm in ¹³C NMR) and ester carbonyl (δ ~170 ppm) are critical markers .
- FTIR : Ester C=O stretch (~1740 cm⁻¹) and indazole C-N stretches (~1600 cm⁻¹) confirm functional groups .
- X-ray crystallography : Single-crystal XRD (using SHELXL ) resolves bond lengths (e.g., ester C-O ~1.33 Å) and validates stereochemistry.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Despite limited GHS classification data, assume acute toxicity and irritancy based on structural analogs (e.g., indazole carboxamides ). Use PPE (nitrile gloves, lab coat), fume hoods for synthesis, and P95/P1 respirators during aerosol-generating steps . Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?
- Methodology :
- Validation : Cross-reference XRD data (SHELXL-refined structures ) with DFT-optimized geometries (B3LYP/6-31G* level). Discrepancies in bond angles >2° or torsional deviations >5° suggest crystal packing effects or solvent interactions .
- Dynamic Analysis : Perform variable-temperature XRD (100–300 K) to assess thermal motion vs. static disorder .
Q. What strategies mitigate regiochemical challenges during functionalization of the indazole core?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) at N-1 to direct electrophilic substitution to C-5 .
- Catalytic Control : Use Pd(OAc)₂/XPhos for selective C-H activation, leveraging steric hindrance from the cyclohexenyl ester to favor meta-substitution .
Q. How does the compound’s stability vary under acidic, basic, or oxidative reaction conditions?
- Methodology :
- Stress Testing :
- Acidic : Stir in 0.1 M HCl/THF (1:1) at 25°C; monitor ester hydrolysis via TLC (Rf shift).
- Oxidative : Treat with mCPBA (1 equiv.) in DCM; track epoxidation of the cyclohexenyl group by ¹H NMR (disappearance of δ 5.7 ppm protons) .
- Kinetics : HPLC-MS quantifies degradation products (e.g., indazole-3-carboxylic acid at m/z 175.04) .
Q. What intermolecular interactions dominate crystal packing, and how do they influence solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
